3-Thiophen-2-yl-L-alanine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophen-2-yl-L-alanine hydrochloride typically involves the reaction of thiophene-2-carboxylic acid with L-alanine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time, as well as using advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Thiophen-2-yl-L-alanine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like acyl chlorides or anhydrides are used in the presence of a base such as triethylamine (TEA).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Amides and esters.
Scientific Research Applications
3-Thiophen-2-yl-L-alanine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Thiophen-2-yl-L-alanine hydrochloride involves its interaction with specific molecular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amino and carboxyl groups can form hydrogen bonds with other biomolecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-(Thianaphthen-3-yl)-L-alanine hydrochloride: Similar structure but with a benzo[b]thiophene ring.
3-(Benzo[b]thiophen-3-yl)-L-alanine hydrochloride: Another analog with a benzo[b]thiophene ring.
Uniqueness
3-Thiophen-2-yl-L-alanine hydrochloride is unique due to its specific thiophene ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in research applications where specific interactions with biomolecules are required .
Properties
Molecular Formula |
C7H10ClNO2S |
---|---|
Molecular Weight |
207.68 g/mol |
IUPAC Name |
2-amino-3-thiophen-2-ylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C7H9NO2S.ClH/c8-6(7(9)10)4-5-2-1-3-11-5;/h1-3,6H,4,8H2,(H,9,10);1H |
InChI Key |
BKOMLSDJTRAHDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CC(C(=O)O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.